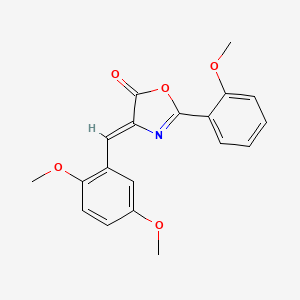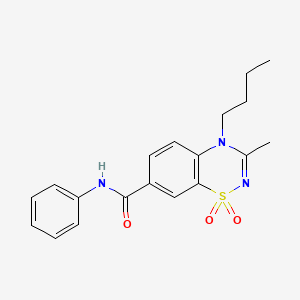
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-diones, while reduction may produce oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may have potential applications as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one would depend on its specific applications. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2,4-dimethoxyphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of both 2,5-dimethoxybenzylidene and 2-methoxyphenyl groups. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C19H17NO5 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-13-8-9-16(23-2)12(10-13)11-15-19(21)25-18(20-15)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3/b15-11- |
Clave InChI |
GNFZBQLCKJJRLE-PTNGSMBKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226575.png)
![3-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11226576.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226588.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226592.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226594.png)
![(4Z)-2-(4-chlorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11226603.png)
![6,7-Dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226606.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B11226611.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11226616.png)
![N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11226621.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11226636.png)

![7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226658.png)

